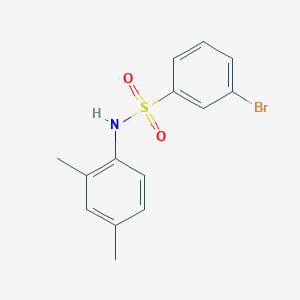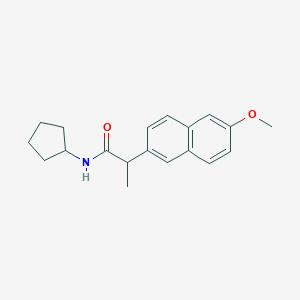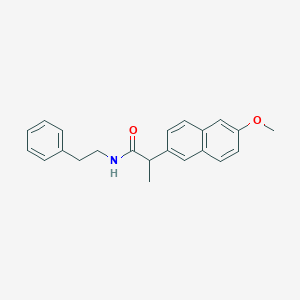
N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide, also known as NBBS, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide binds to the active site of carbonic anhydrase, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate ion.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the modulation of ion channel activity. It has also been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential therapeutic agent for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide in lab experiments is its high specificity for carbonic anhydrase, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide can be difficult to work with due to its low solubility in aqueous solutions, which can limit its use in certain experimental systems.
Orientations Futures
There are several potential future directions for research involving N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide. One area of interest is the development of new fluorescent probes based on N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide for the detection of carbonic anhydrase activity in living cells. Another potential direction is the synthesis of new derivatives of N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide with improved solubility and selectivity for carbonic anhydrase. Additionally, N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide could be studied further for its potential use as a therapeutic agent in diseases such as cancer and inflammation.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide involves the reaction of 3-bromobenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. This reaction produces N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide as a white solid with a melting point of 174-176°C.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of carbonic anhydrase activity in living cells. It has also been studied for its potential use as a photoaffinity label for the identification of protein targets in complex biological systems.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H10BrNO4S |
Poids moléculaire |
356.19 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide |
InChI |
InChI=1S/C13H10BrNO4S/c14-9-2-1-3-11(6-9)20(16,17)15-10-4-5-12-13(7-10)19-8-18-12/h1-7,15H,8H2 |
Clé InChI |
LGCMOODYEMEYTG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Br |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine](/img/structure/B270420.png)


